DMABA-d10 NHS ester

Descripción general

Descripción

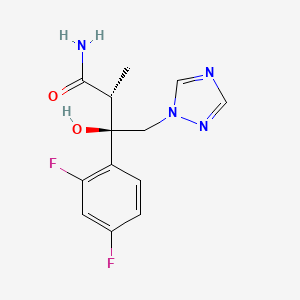

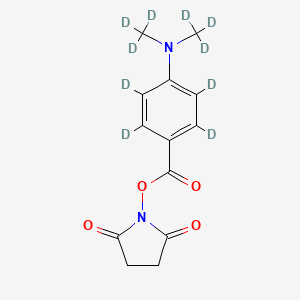

DMABA-d10 NHS Ester is a deuterium-enriched 10-(dimethylamino) benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagent . It is used for derivatizing the primary amine group of PE lipids for differential labeling . It is useful in lipid research .

Synthesis Analysis

DMABA NHS ester is a reagent that reacts with the primary amine group of PE lipids . This facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .Molecular Structure Analysis

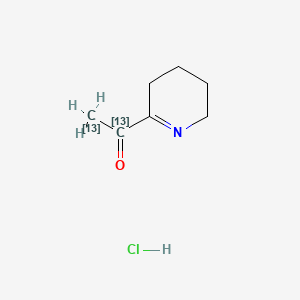

The molecular formula of DMABA-d10 NHS ester is C13H14N2O4 . It has 6 hydrogen atoms deuterated in the 2 methyl groups and 4 hydrogen atoms deuterated in the aromatic ring .Chemical Reactions Analysis

DMABA NHS ester is a reagent that reacts with the primary amine group of PE lipids . This facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .Physical And Chemical Properties Analysis

The molecular weight of DMABA-d10 NHS ester is 272.32 g/mol . Its exact mass is 272.15812439 g/mol and its monoisotopic mass is also 272.15812439 g/mol . It has a topological polar surface area of 66.9 Ų .Aplicaciones Científicas De Investigación

Application in Lipid Analysis

A study by (Berry et al., 2009) developed a set of deuterium enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents. These were used to react with the primary amine group of glycerophosphoethanolamine (PE) lipids, enabling the detection of different subclasses of DMABA labeled PE in complex biological mixtures. This application is significant in lipidomics, enhancing the ability to analyze lipid changes in biological systems.

Microarray Technology

In microarray technology, the postpolymerization modification (PPM) of polymers involves introducing new functionalities for microarray applications, as described by (Sola et al., 2016). This method overcomes limitations of NHS esters and allows for effective attachment of biomolecules, thus enhancing microarray technology in various research applications.

Aqueous Buffer Solutions

DMABA-d10 NHS ester is also utilized in conjugating primary amines in aqueous buffer solutions, as demonstrated by (Horie et al., 2021). This application is pivotal in chemical biology, allowing for the efficient conjugation of various biomolecules in aqueous environments.

Protein Chip Fabrication

Another application is in the fabrication of protein chips. (Jang and Keng, 2008) explored the use of NHS esters in the development of protein chips, highlighting its role in improving the stability and efficiency of these chips, which are crucial in proteomic research.

Diabetes Management

In the context of diabetes management, the Diabetes Disease Management Application (DMA) utilized web-based tools, as investigated by (Meigs et al., 2003). This application represents a significant use of digital health technology in monitoring and managing chronic diseases like diabetes.

Surface Chemistry

The stability and reactivity of NHS-containing organic thin films are crucial in surface chemistry, as studied by (Cheng et al., 2007). These findings have implications for technologies relying on reactive ester coupling, like bioreactor and biomedical device fabrication.

Direcciones Futuras

The DMABA NHS ester reagents were developed by Dr. Robert Murphy’s laboratory at the University of Colorado in order to create PE derivatives where all subclasses and potentially oxidized products could be universally detected using a common precursor ion in the positive ion mode by Mass Spectrometry . This suggests that DMABA-d10 NHS ester and similar compounds could play a significant role in future lipid research.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFZOAQGYOQTG-ZGYYUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMABA-d10 NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B586955.png)